(2-Ethyl-butanoyl)thiourea

Beschreibung

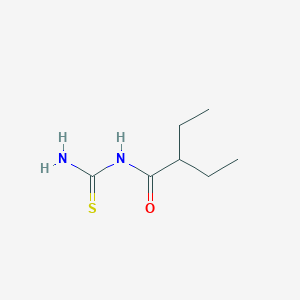

(2-Ethyl-butanoyl)thiourea is a thiourea derivative characterized by a 2-ethyl-butanoyl substituent attached to the thiourea core (SC(NH₂)₂). Thioureas are organosulfur compounds where the oxygen atom in urea is replaced by sulfur, significantly altering their chemical and biological properties . Thiourea derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, driven by their ability to interact with biological targets like tyrosine kinase receptors and membrane transport proteins .

Eigenschaften

CAS-Nummer |

17464-80-1 |

|---|---|

Molekularformel |

C7H14N2OS |

Molekulargewicht |

174.27 g/mol |

IUPAC-Name |

N-carbamothioyl-2-ethylbutanamide |

InChI |

InChI=1S/C7H14N2OS/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |

InChI-Schlüssel |

XHNZILSXIZZXFS-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC(=S)N |

Isomerische SMILES |

CCC(CC)C(=O)N=C(N)S |

Kanonische SMILES |

CCC(CC)C(=O)NC(=S)N |

Synonyme |

(2-Ethyl-butanoyl)thiourea |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Thiourea derivatives differ structurally based on substituents (alkyl, aryl, acyl) attached to the nitrogen atoms. Key comparisons include:

- Urea vs. Thiourea Analogs : Thioureas exhibit greater electronegativity and polarizability due to sulfur’s larger atomic radius and lone pairs, enhancing their binding to metal ions and biological targets compared to urea . For example, phenyl-substituted urea analogs (e.g., compound 13b) showed 76.3% activity in electrochemical assays, while thiourea analogs (14e) achieved 49.7%, suggesting steric or electronic effects influence performance .

- Acyl-Substituted Thioureas: Acyl groups like benzoyl or 2-ethyl-butanoyl may enhance hydrophobicity and receptor selectivity. Amino acid-modified thioureas (e.g., M1, M2) demonstrated superior anti-amoebic activity (Table 1) due to hydrophilic moieties improving membrane penetration .

Table 1: Anti-Amoebic Activity of Thiourea Derivatives vs. Chlorhexidine

| Compound | Acanthamoeba castellanii IC₅₀ (µM) | Acanthamoeba polyphaga IC₅₀ (µM) |

|---|---|---|

| M1 (Thiourea) | 12.3 | 14.7 |

| M2 (Thiourea) | 10.9 | 13.5 |

| Chlorhexidine | 25.6 | 28.9 |

Table 2: HIV-1 Inhibition by Urea vs. Thiourea Derivatives

| Compound Type | EC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| Urea-PETT | 150 | 45 |

| Thiourea-PETT | 85 | 22 |

Electrochemical and Pharmacokinetic Properties

- Electrochemical Activity : Phenyl-substituted ureas exhibit higher activity (76.3%) than thioureas (49.7%) in electrochemical applications, possibly due to reduced steric hindrance .

- Pharmacokinetics : Urea derivatives, though less biologically active, often have better toxicological profiles and serum stability than thioureas. For instance, urea-PETT compounds retain antiviral activity in human serum at higher concentrations than thiourea analogs .

Substituent Effects on Activity

- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., p-tolyl) in thioureas show low activity (14f: 19.2%), whereas acyl groups may balance hydrophobicity and receptor affinity .

- Amino Acid Moieties: Incorporating amino acids (e.g., M1, M2) improves solubility and target specificity, a strategy applicable to 2-ethyl-butanoyl derivatives for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.